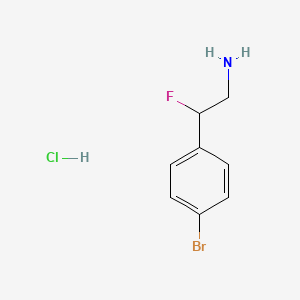
2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride is an organic compound that features a bromine atom, a fluorine atom, and an amine group attached to an ethan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and fluoroethanamine.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a nucleophilic addition reaction with fluoroethanamine to form an intermediate.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 2-(4-Bromophenyl)-2-fluoroethan-1-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of 2-(4-Bromophenyl)-2-fluoroethanone.
Reduction: Formation of 2-(4-Bromophenyl)-2-fluoroethanol.
Substitution: Formation of 2-(4-Hydroxyphenyl)-2-fluoroethan-1-amine.
Scientific Research Applications
2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2-chloroethan-1-amine hydrochloride
- 2-(4-Bromophenyl)-2-iodoethan-1-amine hydrochloride
- 2-(4-Bromophenyl)-2-methylethan-1-amine hydrochloride
Uniqueness
2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H10BrClFN |
|---|---|
Molecular Weight |
254.53 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-fluoroethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrFN.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8H,5,11H2;1H |
InChI Key |
HRBABKXCGXUORB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN)F)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-Amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetic acid](/img/structure/B15048136.png)
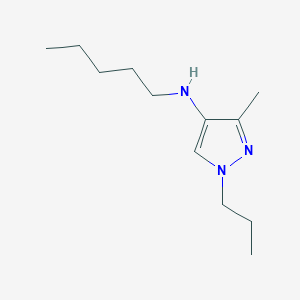
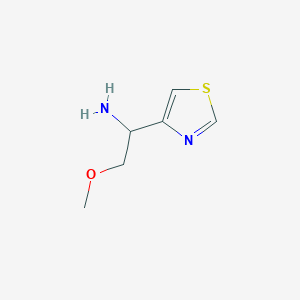
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B15048151.png)
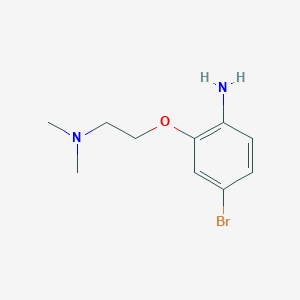
![N'-{[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B15048165.png)
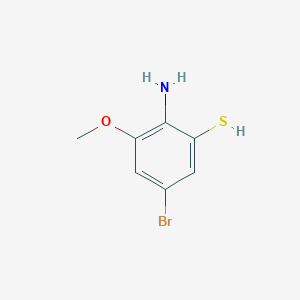
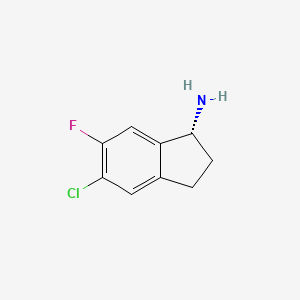
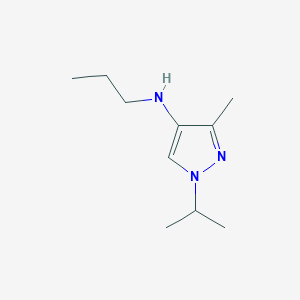
![1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15048179.png)
![4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B15048184.png)
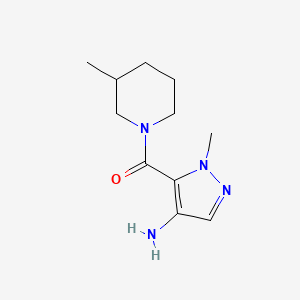
![1,5-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15048203.png)
![1-(butan-2-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15048204.png)
